molecular formula C8H10BrNO2S B2801527 4-Bromo-2,3-dimethylbenzene-1-sulfonamide CAS No. 1354963-11-3

4-Bromo-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B2801527
CAS No.: 1354963-11-3
M. Wt: 264.14
InChI Key: BCJRHJJIVUFJBQ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide typically involves the bromination of 2,3-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same bromination reaction but is optimized for large-scale production by adjusting parameters such as flow rate, temperature, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dimethylbenzene-1-sulfonamide
  • 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
  • 4-Iodo-2,3-dimethylbenzene-1-sulfonamide

Uniqueness

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .

Biological Activity

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily utilized in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and as a building block in the synthesis of more complex organic molecules. This article presents a detailed review of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃BrN₁O₂S
  • Molecular Weight : 292.18 g/mol

The compound features a bromine atom at the para position relative to the sulfonamide group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Notably, it has been shown to interact with carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are critical targets in various therapeutic areas.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor by competing with substrate molecules for binding sites on enzymes.
  • Hydrogen Bonding : The sulfonamide moiety engages in hydrogen bonding with active site residues.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the stability of the enzyme-inhibitor complex .

Biological Activity Data

The following table summarizes the inhibitory effects of this compound on various enzymes:

EnzymeIC₅₀ (μM)Reference
Carbonic Anhydrase I7.45
Carbonic Anhydrase II15.05
Acetylcholinesterase24.86

Study 1: Inhibition of Carbonic Anhydrases

In a study examining novel bromophenol derivatives, including this compound, significant inhibitory effects were observed against human carbonic anhydrases (hCA I and hCA II). The compound demonstrated IC₅₀ values indicating potent inhibition, suggesting potential applications in treating conditions such as glaucoma and epilepsy .

Study 2: Cardiovascular Effects

Research involving isolated rat heart models showed that derivatives of benzenesulfonamide, including this compound, influenced perfusion pressure and coronary resistance. The data indicated that these compounds could modulate cardiovascular responses through calcium channel inhibition .

Comparative Analysis

When compared to similar compounds such as 4-Chloro-2,3-dimethylbenzene-1-sulfonamide and 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide, this compound exhibited unique reactivity due to the presence of the bromine atom. This halogen's size and electronegativity contribute to distinct interaction profiles with biological targets .

Properties

IUPAC Name

4-bromo-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRHJJIVUFJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-11-3
Record name 4-bromo-2,3-dimethylbenzene-1-sulfonamide
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